molecular formula C9H8BrN3O2S B13000284 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole

3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B13000284
M. Wt: 302.15 g/mol
InChI Key: PPJQUPMMVZBGSM-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromobenzyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: Conversion of the nitro group to an amine using reducing agents like tin(II) chloride or iron in hydrochloric acid.

    Bromination: Introduction of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and bromine.

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could yield various substituted triazoles.

Scientific Research Applications

3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromobenzyl)sulfonyl)-1H-1,2,3-triazole
  • 3-((4-Chlorobenzyl)sulfonyl)-1H-1,2,4-triazole
  • 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole

Uniqueness

3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the bromobenzyl sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other triazole derivatives that may lack this specific substitution pattern .

Properties

Molecular Formula

C9H8BrN3O2S

Molecular Weight

302.15 g/mol

IUPAC Name

5-[(4-bromophenyl)methylsulfonyl]-1H-1,2,4-triazole

InChI

InChI=1S/C9H8BrN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13)

InChI Key

PPJQUPMMVZBGSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Br

Origin of Product

United States

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